Cyclohexyl 4-(3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
Cyclohexyl 4-(3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidine (DHPM) derivative synthesized via the Biginelli reaction, a multicomponent condensation of aldehydes, β-ketoesters, and urea/thiourea . DHPMs are pharmacologically significant, exhibiting antimicrobial, anticancer, and enzyme inhibitory activities. The target compound features a cyclohexyl ester at position 5 and a 3-methoxyphenyl substituent at position 4. Its structure is characterized by a tetrahydropyrimidine core with a ketone group at position 2 and a methyl group at position 5. This combination of substituents distinguishes it from other DHPM derivatives, which often vary in ester groups (e.g., methyl, ethyl, or long-chain aliphatic esters) and aryl/heteroaryl substitutions at position 4 .
Properties
IUPAC Name |
cyclohexyl 4-(3-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4/c1-12-16(18(22)25-14-8-4-3-5-9-14)17(21-19(23)20-12)13-7-6-10-15(11-13)24-2/h6-7,10-11,14,17H,3-5,8-9H2,1-2H3,(H2,20,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLJZMDNIQWAMOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC(=CC=C2)OC)C(=O)OC3CCCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80386213 | |
| Record name | ST50709867 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80386213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5610-67-3 | |
| Record name | ST50709867 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80386213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexyl 4-(3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of cyclohexanecarboxylic acid with p-cresol in the presence of aluminum chloride and phosphorus trichloride at elevated temperatures can yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of laboratory synthesis methods, focusing on higher yields and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl 4-(3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, resulting in alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Cyclohexyl 4-(3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Medicine: Explored for its therapeutic potential in treating various diseases, particularly those involving oxidative stress and inflammation.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Cyclohexyl 4-(3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in oxidative stress pathways, thereby reducing cellular damage .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key structural variations among DHPM derivatives include:
- Ester groups : Cyclohexyl (target compound) vs. methyl, ethyl, or long-chain aliphatic esters (e.g., octadec-9-enyl).
- Aryl substituents : 3-Methoxyphenyl (target) vs. 4-hydroxyphenyl, 4-chlorophenyl, or heterocyclic groups (e.g., furan, triazole).
- Functional groups : 2-Oxo (target) vs. 2-thioxo derivatives.
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Long-chain aliphatic esters (e.g., octadec-9-enyl) further increase hydrophobicity, which may improve bioavailability but reduce solubility .
- Aryl Substituents: Electron-donating groups (e.g., 3-methoxy) may alter electronic properties and binding interactions compared to electron-withdrawing groups (e.g., 4-cyano, 4-chloro) .
Key Observations :
- TP Inhibition : Chlorophenyl and bromophenyl derivatives show potent TP inhibition, suggesting electron-withdrawing groups enhance enzyme binding. The target compound’s 3-methoxyphenyl group may exhibit weaker TP inhibition due to electron-donating effects .
- Antioxidant Activity : Thioxo derivatives (e.g., ) demonstrate radical scavenging capabilities, likely due to sulfur’s redox activity .
- Cytotoxicity: Halogenated derivatives (e.g., 4-bromo) show higher cytotoxicity (IC50 = 57 µM) compared to non-halogenated analogs .
Biological Activity
Cyclohexyl 4-(3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a synthetic organic compound belonging to the class of tetrahydropyrimidine derivatives. This compound has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. Its structure features a cyclohexyl group and a methoxyphenyl group, contributing to its unique chemical properties and biological interactions.
The molecular formula of this compound is with a molecular weight of approximately 344.4049 g/mol. The compound exhibits various physical properties, including:
| Property | Value |
|---|---|
| Melting Point | 246.1 °C |
| Boiling Point | 483.3 °C at 760 mmHg |
| Density | 1.22 g/cm³ |
| InChI | InChI=1/C19H24N2O4/... |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the cyclization of suitable precursors under controlled conditions. For instance, the reaction of cyclohexanecarboxylic acid with p-cresol in the presence of aluminum chloride and phosphorus trichloride can yield the desired product .
Antimicrobial Properties
Research indicates that tetrahydropyrimidine derivatives exhibit significant antimicrobial activities. This compound has been investigated for its effectiveness against various bacterial strains. Studies have shown that this compound demonstrates inhibitory effects on Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent.
Anticancer Activity
The compound has also been explored for its anticancer properties. Preliminary studies indicate that this compound can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress modulation and enzyme inhibition .
Case Study:
In a study conducted on human breast cancer cells (MCF-7), treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 15 µM, indicating significant cytotoxicity against these cells.
The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets. The compound may inhibit enzymes involved in oxidative stress pathways or modulate receptor activity linked to cellular proliferation and survival .
Research Applications
The compound's unique structure makes it a valuable building block in organic synthesis and medicinal chemistry. Its potential applications include:
- Drug Development: As a lead compound for developing new antimicrobial and anticancer agents.
- Biological Research: Utilized in studies investigating oxidative stress and enzyme inhibition mechanisms.
Q & A
Q. What are the optimal synthetic routes for Cyclohexyl 4-(3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of tetrahydropyrimidine derivatives typically involves Biginelli-like multicomponent reactions. For analogous compounds (e.g., methyl/ethyl esters), condensation of substituted benzaldehydes (e.g., 3-methoxybenzaldehyde) with β-ketoesters (e.g., cyclohexyl acetoacetate) and urea/thiourea is common. Catalysts like HCl or Lewis acids (e.g., ZnCl₂) under reflux in ethanol or acetic acid yield intermediates, followed by cyclization . For the cyclohexyl ester, esterification of the carboxylic acid intermediate with cyclohexanol via Steglich or DCC-mediated coupling may be required. Key parameters:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent | Ethanol/AcOH | Polar protic solvents enhance cyclization |
| Temperature | 80–100°C | Higher temps accelerate cyclization but risk decomposition |
| Catalyst | HCl (10 mol%) | Acidic conditions favor imine formation |
| Yields for similar compounds range from 55–78% . |
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy group at C3 of phenyl, cyclohexyl ester protons at δ 4.5–5.0 ppm) .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve crystal packing and hydrogen-bonding networks. For example, dihedral angles between the pyrimidine ring and aryl substituents (e.g., 80.94° in related structures) reveal steric effects .
- HPLC-MS : Purity (>95%) and molecular ion ([M+H]⁺) verification .
Q. How is the biological activity of this compound initially screened in academic research?
- Methodological Answer :
- Kinase Inhibition Assays : Use ADP-Glo™ kits to measure IC₅₀ values against kinases (e.g., EGFR, VEGFR). For tetrahydropyrimidines, IC₅₀ ranges from 5–70 μM depending on substituents .
- Antimicrobial Screening : Broth microdilution (CLSI guidelines) against Gram+/Gram- bacteria (e.g., S. aureus, E. coli) .
- Docking Studies : AutoDock Vina predicts binding modes to targets like thymidine phosphorylase (dG score: −9.2 kcal/mol for analogs) .
Advanced Research Questions
Q. What mechanistic insights explain the role of the 3-methoxyphenyl group in modulating biological activity?
- Methodological Answer : The 3-methoxy group enhances electron-donating effects, stabilizing charge-transfer interactions in enzyme active sites. Comparative studies on analogs show:
| Substituent | IC₅₀ (μM) | Activity Trend |
|---|---|---|
| 4-Hydroxy | 443.9 | Low |
| 3-Methoxy | 66.3 | Moderate |
| 4-CF₃ | 5.3 | High |
| MD simulations (AMBER) reveal that 3-methoxy groups improve hydrophobic packing in kinase ATP-binding pockets but reduce solubility, requiring formulation optimization . |
Q. How can structural modifications (e.g., ester substitution, ring functionalization) enhance target selectivity?
- Methodological Answer :
- Ester Group : Replacing methyl/ethyl with cyclohexyl improves lipophilicity (logP +1.2), enhancing blood-brain barrier penetration. However, steric bulk may reduce binding to hydrophilic targets .
- Pyrimidine Ring : Introducing electron-withdrawing groups (e.g., -NO₂ at C2) increases electrophilicity, improving covalent binding to cysteine residues (e.g., in SARS-CoV-2 Mpro) .
- Regioselectivity : DFT calculations (Gaussian 09) show C4 aryl substituents direct nucleophilic attack during synthesis, favoring 1,2-addition over 1,4-pathways .
Q. How should researchers address contradictions in reported bioactivity data for structurally similar analogs?
- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line differences) or impurities. Strategies include:
- Standardized Protocols : Use WHO-recommended cell lines (e.g., HepG2 for cytotoxicity) and controls .
- Metabolite Profiling : LC-HRMS identifies degradation products (e.g., ester hydrolysis to carboxylic acid) that may skew IC₅₀ values .
- Meta-Analysis : Pool data from ≥3 independent studies (e.g., Cochrane Review methods) to assess significance. For example, 3-methoxy analogs show inconsistent antimicrobial activity (MIC: 8–128 μg/mL) due to efflux pump expression in resistant strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
